(5-bromopyridin-3-yl) N,N-dimethylsulfamate
Overview
Description
(5-bromopyridin-3-yl) N,N-dimethylsulfamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a bromine atom attached to the pyridine ring and a dimethylsulfamate group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl) N,N-dimethylsulfamate typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylsulfamate group. One common method includes the reaction of 5-bromopyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl) N,N-dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-bromopyridin-3-yl) N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl) N,N-dimethylsulfamate involves its interaction with specific molecular targets. The bromine atom and the dimethylsulfamate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-bromopyridine: Lacks the dimethylsulfamate group, making it less versatile in certain reactions.
N,N-dimethylsulfamoyl chloride: Used as a reagent rather than a final product.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
(5-bromopyridin-3-yl) N,N-dimethylsulfamate is unique due to the presence of both the bromine atom and the dimethylsulfamate group, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
(5-bromopyridin-3-yl) N,N-dimethylsulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTGWDQBTNBKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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